molecular formula C4H7NO3 B12054952 N-Acetylglycine-15N

N-Acetylglycine-15N

Cat. No.: B12054952
M. Wt: 118.10 g/mol
InChI Key: OKJIRPAQVSHGFK-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylglycine-15N is a labeled derivative of N-Acetylglycine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

N-Acetylglycine-15N can be synthesized by warming glycine with a slight excess of acetic anhydride in benzene or with an equal molar amount of acetic anhydride in glacial acetic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and isotopic labeling efficiency.

Chemical Reactions Analysis

N-Acetylglycine-15N undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts, depending on the desired product. Major products formed from these reactions include various derivatives of glycine and acetylated compounds.

Scientific Research Applications

N-Acetylglycine-15N has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Acetylglycine-15N exerts its effects involves its incorporation into metabolic pathways where nitrogen plays a crucial role. The isotopic labeling allows researchers to trace the movement and transformation of nitrogen within these pathways, providing insights into molecular targets and biochemical processes .

Comparison with Similar Compounds

N-Acetylglycine-15N can be compared with other similar compounds such as:

The uniqueness of this compound lies in its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of nitrogen atoms.

Properties

Molecular Formula

C4H7NO3

Molecular Weight

118.10 g/mol

IUPAC Name

2-(acetyl(15N)amino)acetic acid

InChI

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i5+1

InChI Key

OKJIRPAQVSHGFK-HOSYLAQJSA-N

Isomeric SMILES

CC(=O)[15NH]CC(=O)O

Canonical SMILES

CC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.